cis-3-amino-1-(trifluoromethyl)cyclohexanol
Description
Properties
IUPAC Name |
(1R,3S)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUVZQHBPFIBHU-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@](C1)(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820746-53-9 | |
| Record name | rel-(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of cis-3-amino-1-(trifluoromethyl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group onto the cyclohexane ring.
Amination and hydroxylation:
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification apply.
Chemical Reactions Analysis
cis-3-amino-1-(trifluoromethyl)cyclohexanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cis-3-amino-1-(trifluoromethyl)cyclohexanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of cis-3-amino-1-(trifluoromethyl)cyclohexanol involves its interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: trans-3-amino-1-(trifluoromethyl)cyclohexanol
The trans isomer (CAS: 1932101-55-7) shares the same molecular formula but differs in stereochemistry. Key differences include:
- Spatial arrangement: The amino and trifluoromethyl groups are on opposite sides of the cyclohexane ring, leading to distinct physicochemical properties.
- Reactivity : Steric effects in the trans isomer may reduce accessibility for hydrogen bonding or nucleophilic interactions compared to the cis form .
- Applications : While the cis isomer is more commonly referenced in pharmaceutical patents, the trans isomer is less studied, suggesting divergent biological activities .
Table 1: Cis vs. Trans Isomer Comparison
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| CAS Number | 1820746-53-9 | 1932101-55-7 |
| Configuration | (1R,3S) | (1R,3R) |
| Purity | ≥97% | Not specified |
| Industrial Availability | High (Amadis Chemical, etc.) | Limited |
Trifluoromethyl Cyclohexanol Derivatives
2-(Trifluoromethyl)cyclohexanol (CAS: 104282-19-1)
This compound lacks the amino group but retains the trifluoromethyl substituent. Key distinctions:
- Applications : Used as a solvent or intermediate in agrochemicals rather than pharmaceuticals .
- Isomerism: Exists as a cis/trans mixture, complicating purification compared to the amino-substituted derivative .
Table 2: Cyclohexanol Derivatives Comparison
| Compound | Functional Groups | Applications |
|---|---|---|
| cis-3-amino-1-(trifluoromethyl)cyclohexanol | -NH₂, -CF₃, -OH | Pharmaceuticals |
| 2-(Trifluoromethyl)cyclohexanol | -CF₃, -OH | Agrochemicals |
Amino-Substituted Heterocycles
2-Chloro-3-amino-4-(trifluoromethyl)pyridine (CAS: 166770-70-3)
This pyridine-based analog replaces the cyclohexanol ring with an aromatic system. Notable differences:
- Aromaticity : The pyridine ring introduces π-electron delocalization, enhancing stability but reducing conformational flexibility .
- Reactivity: The chloro substituent enables nucleophilic substitution reactions, unlike the hydroxyl group in cyclohexanol derivatives .
- Bioactivity : Likely targets different enzymes or receptors due to altered electronic properties .
Key Research Findings
Stereochemical Impact: The cis configuration of 3-amino-1-(trifluoromethyl)cyclohexanol enhances hydrogen-bonding capacity, making it preferable for drug-receptor interactions .
Trifluoromethyl Role : The -CF₃ group improves metabolic stability and lipophilicity, a shared advantage across analogs .
Amino Group Utility: The -NH₂ group in the cis isomer facilitates derivatization (e.g., amide formation), a feature absent in non-amino analogs like 2-(trifluoromethyl)cyclohexanol .
Biological Activity
Cis-3-amino-1-(trifluoromethyl)cyclohexanol is a cyclohexanol derivative notable for its unique structural features, including an amino group and a trifluoromethyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and neuroprotective applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design.
The molecular formula of this compound is C8H12F3NO, and its structure can be depicted as follows:
This compound's stereochemistry and functional groups significantly influence its biological interactions.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against certain bacterial strains. Studies indicate that it may inhibit bacterial growth through mechanisms that are still under investigation. The presence of the trifluoromethyl group is believed to enhance its efficacy by increasing membrane permeability, allowing for better interaction with microbial targets.
Neuroprotective Effects
Research suggests that this compound may have neuroprotective properties. It appears to modulate neurotransmitter systems, potentially offering benefits in conditions characterized by neurodegeneration. The mechanism may involve the compound's ability to form hydrogen bonds with specific receptors and enzymes, influencing their activity.
The biological activity of this compound is largely attributed to its interactions with various molecular targets:
- Hydrogen Bonding : The amino and hydroxyl groups can engage in hydrogen bonding with enzymes and receptors, altering their functionality.
- Lipophilicity : The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through lipid membranes and interaction with cellular components.
Case Studies
- Antimicrobial Activity : A study conducted on the compound's efficacy against Escherichia coli and Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL. This suggests potential for development as a novel antimicrobial agent.
- Neuroprotection : In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cell lines, indicating its potential role in protecting against neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-2-methylcyclohexanol | Contains an amino group and methyl substituent | Less lipophilic |
| 3-Amino-cyclohexanol | Lacks trifluoromethyl group | More polar |
| 2-Amino-1-(trifluoromethyl)cyclopentanol | Similar trifluoromethyl substitution | Smaller ring size affects reactivity |
| This compound | Unique stereochemistry with enhanced lipophilicity | Potentially more potent |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Distinct splitting patterns differentiate cis vs. trans configurations. The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and amino proton coupling (J = 4–6 Hz) confirm stereochemistry.
- IR Spectroscopy : Absorbance at ~3350 cm⁻¹ (N-H stretch) and 1120 cm⁻¹ (C-F stretch) verifies functional groups.
- X-ray Crystallography : Resolves spatial arrangement but requires high-purity crystals. Discrepancies between calculated and experimental spectra (e.g., DFT vs. NMR) highlight conformational flexibility .
How does the trifluoromethyl group in this compound influence its bioactivity and target interactions?
Advanced Research Question
The trifluoromethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. In medicinal chemistry, this moiety stabilizes ligand-receptor interactions via hydrophobic effects and fluorine-mediated hydrogen bonding. For example, in enzyme inhibition assays, the compound’s cis configuration allows optimal binding to active-site residues (e.g., serine hydrolases), with IC₅₀ values 10-fold lower than non-fluorinated analogs. Competitive binding assays (e.g., SPR) quantify affinity shifts caused by fluorination .
What mechanistic pathways explain the compound’s stability under acidic or oxidative conditions?
Advanced Research Question
Under acidic conditions (pH <3), protonation of the amine group reduces nucleophilicity, preventing intramolecular cyclization. Oxidative stability is attributed to the electron-withdrawing trifluoromethyl group, which deactivates the cyclohexanol ring toward radical intermediates. Kinetic studies using UV-Vis or EPR spectroscopy track degradation products (e.g., cyclohexanone derivatives) and confirm pseudo-first-order decay kinetics (t₁/₂ >24 h at 25°C) .
How do researchers resolve contradictions in reported yields or stereoselectivity across synthetic protocols?
Advanced Research Question
Discrepancies often stem from solvent polarity (e.g., THF vs. DMF), catalyst purity, or moisture sensitivity. Meta-analyses of literature data (e.g., Web of Science, Reaxys) combined with controlled reproducibility studies isolate critical variables. For example, trace water in TMSCF₃ reactions can hydrolyze intermediates, reducing yields by ~30%. Systematic DOE (Design of Experiments) reconciles conflicting results .
What computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) calculates transition-state energies for proposed pathways (e.g., SN2 vs. E2 mechanisms). Molecular dynamics simulations model solvation effects, predicting regioselectivity in alkylation or acylation reactions. QSAR models correlate substituent electronic parameters (σ, Hammett constants) with reaction rates, validated via kinetic isotope effects (KIEs) .
How does steric hindrance from the trifluoromethyl group affect regioselectivity in derivatization reactions?
Advanced Research Question
The bulky -CF₃ group directs electrophilic attacks to the less hindered C4 position of the cyclohexanol ring. For example, nitration or halogenation favors para-substitution, confirmed by NOESY NMR correlations. Steric maps (e.g., calculated using MOE) quantify accessible surface areas, guiding reagent selection (e.g., bulky Grignard reagents vs. small electrophiles) .
What challenges arise in scaling up this compound synthesis, and how are they mitigated?
Advanced Research Question
Scale-up introduces heat transfer inefficiencies (e.g., exothermic trifluoromethylation) and mixing limitations. Flow chemistry minimizes these issues by enhancing heat dissipation and reagent homogeneity. Purification challenges (e.g., diastereomer separation) are addressed via simulated moving-bed chromatography or diastereomeric salt formation with chiral acids .
How does this compound compare to structurally similar fluorinated cyclohexanol derivatives in catalytic applications?
Advanced Research Question
Comparative studies show that the -CF₃ group in cis-3-amino derivatives enhances Lewis acidity vs. non-fluorinated analogs, improving catalytic activity in asymmetric aldol reactions (ee >90%). Turnover frequency (TOF) and X-ray absorption spectroscopy (XAS) reveal stronger metal-ligand coordination (e.g., with Cu²⁺), critical for enantioselective catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
